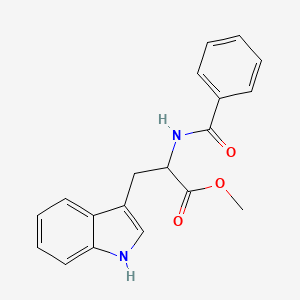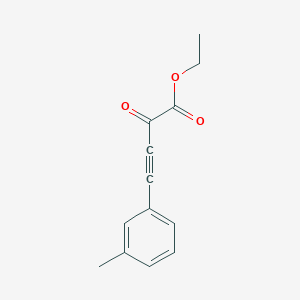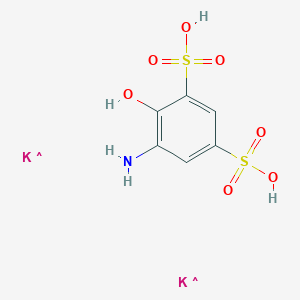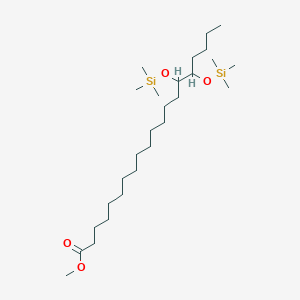![molecular formula C8H13NO2 B12825177 (1S,2R,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12825177.png)
(1S,2R,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound featuring a unique azabicyclohexane structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. Its rigid structure and functional groups make it a valuable scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a 1,5-diene, through a [2+2] cycloaddition reaction.
Functional Group Modification: Subsequent steps involve the introduction of the carboxylic acid group and the dimethyl substitution at the 6-position. This can be achieved through various organic transformations, including oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hyd
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1S,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-8(2)4-3-9-6(5(4)8)7(10)11/h4-6,9H,3H2,1-2H3,(H,10,11)/t4-,5-,6-/m1/s1 |
InChI Key |
SSKYNJZREFFALT-HSUXUTPPSA-N |
Isomeric SMILES |
CC1([C@H]2[C@@H]1[C@@H](NC2)C(=O)O)C |
Canonical SMILES |
CC1(C2C1C(NC2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,9S,10S,11S,14S,15S,18S,20S,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12825108.png)

![(4S)-3-[(2S)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12825116.png)




![3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12825149.png)
![(1AR,2S,5R,5aR,6S,8aS,9R,10aS)-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-10a-yl dodecanoate](/img/structure/B12825152.png)

![N-[5-fluoro-4-(hydroxyiminomethyl)-3-iodopyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B12825162.png)
![Phosphorous acid, 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester](/img/structure/B12825169.png)

